PLC thio-PIP2 (sodium salt)
Description
Overview of Phosphatidylinositol 4,5-bisphosphate (PIP2) as a Central Signaling Lipid
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a low-abundance phospholipid found in the inner leaflet of the plasma membrane that plays a crucial role in cellular signaling. news-medical.netnumberanalytics.com Despite making up less than 1.5% of all cellular lipids, PIP2 is a pivotal molecule that regulates a vast array of cellular functions. researchgate.net Its functions are broadly categorized into two main roles: as a substrate for key signaling enzymes and as a direct modulator of membrane proteins. nih.gov
As a substrate, PIP2 is famously hydrolyzed by the enzyme phospholipase C (PLC). wikipedia.org This reaction is triggered by various extracellular signals, such as hormones and neurotransmitters binding to G protein-coupled receptors (GPCRs). news-medical.netwikipedia.org The hydrolysis of PIP2 by PLC generates two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). news-medical.netwikipedia.org IP3 is a soluble molecule that diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). wikipedia.org This pathway is fundamental to processes ranging from cell growth to neurotransmission. news-medical.netcaymanchem.com Additionally, PIP2 is the substrate for phosphoinositide 3-kinase (PI3K), which phosphorylates it to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3), another vital second messenger involved in cell growth, survival, and migration. nih.govgoogle.com
Beyond its role as a precursor to second messengers, the intact PIP2 molecule is a direct regulator of numerous cellular components. nih.gov It interacts with and modulates the activity of a wide variety of proteins, including ion channels, transporters, and components of the actin cytoskeleton. numberanalytics.comnih.govnih.gov For instance, PIP2 is essential for the proper functioning of inwardly rectifying potassium (Kir) channels and transient receptor potential (TRP) channels. nih.govvulcanchem.com It also influences the organization of the actin cytoskeleton by binding to regulatory proteins, thereby affecting cell shape, motility, and adhesion. nih.govbohrium.com The regulation of PIP2 levels through a balance of synthesis by kinases and degradation by phosphatases and lipases is therefore critical for maintaining cellular homeostasis. bohrium.comnih.gov
Rationale for Utilizing Synthetic Phosphoinositide Analogs in Mechanistic Studies
The study of phosphoinositide signaling pathways is often complicated by the low cellular concentration and rapid turnover of lipids like PIP2. nih.govresearchgate.net Researchers face challenges in dissecting the specific roles of these lipids from the complex and dynamic membrane environment. To overcome these hurdles, synthetic phosphoinositide analogs have become indispensable tools in biochemical and cellular research. researchgate.netpublish.csiro.aursc.org
One primary reason for using synthetic analogs is to create probes that are resistant to metabolic breakdown. nih.gov For example, non-hydrolyzable analogs of PIP2 allow scientists to study the effects of the intact lipid on protein function without the confounding variable of its rapid depletion by enzymes like PLC. royalsocietypublishing.org This stability is crucial for experiments designed to investigate PIP2's direct regulatory effects on ion channels or cytoskeletal proteins. royalsocietypublishing.org
Furthermore, synthetic chemistry allows for the introduction of specific modifications that facilitate detection and quantification. researchgate.net Analogs can be designed with fluorescent tags or other labels to visualize their distribution and dynamics within living cells. nih.gov They can also be engineered as affinity probes to identify and isolate novel protein binding partners from cell lysates, expanding our understanding of phosphoinositide interaction networks. researchgate.net
Synthetic analogs also provide a means to investigate the substrate specificity and enzymatic mechanism of the proteins that metabolize phosphoinositides. tandfonline.com By systematically altering different parts of the phosphoinositide molecule, researchers can determine which chemical features are critical for enzyme recognition and catalysis. rsc.orgtandfonline.com This has been instrumental in developing specific inhibitors for enzymes like PI3K and PLC, which are important targets in diseases such as cancer and inflammatory disorders. google.comrsc.org Water-soluble analogs have also been developed to circumvent the handling difficulties associated with highly hydrophobic natural lipids, facilitating their use in various biochemical assays and crystallization studies. publish.csiro.auroyalsocietypublishing.org
Genesis and Chemical Modification of PLC thio-PIP2 (sodium salt)
PLC thio-PIP2 (sodium salt) is a synthetic analog of the natural signaling lipid PIP2, designed specifically as a tool to study the activity of phospholipase C (PLC). caymanchem.combiomol.comglpbio.com Its genesis lies in the need for a continuous and quantitative assay for PLC enzymatic activity. biomol.comcaymanchem.com The key chemical modification that distinguishes PLC thio-PIP2 from its natural counterpart is the substitution of a sulfur atom for the oxygen atom at the sn-3 position of the glycerol (B35011) backbone. caymanchem.combiomol.comglpbio.com
This specific thio-substitution is the cornerstone of its utility. caymanchem.com While structurally mimicking native PIP2 to ensure it is recognized and cleaved by PLC, the resulting hydrolysis product is chemically distinct. vulcanchem.combiomol.com When PLC cleaves the phosphodiester bond of PLC thio-PIP2, it releases a diacylglycerol-like molecule that contains a free thiol group (-SH). caymanchem.combiomol.com
The synthesis of such a specialized lipid analog is a complex process in organic chemistry. It generally involves multi-step procedures starting from precursors like myo-inositol, which require careful protection and deprotection of various hydroxyl groups to achieve the desired regioselective phosphorylation and acylation. researchgate.netrsc.org The introduction of the thio-glycerol backbone is a critical step that sets this analog apart. The final product is typically purified by chromatography and prepared as a stable, lyophilized sodium salt. caymanchem.combiomol.com
Table 1: Chemical Properties of PLC thio-PIP2 (sodium salt)
| Property | Value | Source |
|---|---|---|
| Formal Name | 3-(3-(1,2-dihydroxy-1,2-dihexanoyl)thiopropane)inositol-4,5-diphosphate, trisodium (B8492382) salt | caymanchem.combiomol.com |
| Molecular Formula | C₂₁H₃₈O₁₈P₃S • 3Na | caymanchem.combiomol.comscbt.com |
| Formula Weight | 772.5 | caymanchem.combiomol.comscbt.com |
| Purity | ≥98% | caymanchem.comvulcanchem.combiomol.com |
| Formulation | Lyophilized powder | caymanchem.combiomol.com |
| Key Feature | Contains a sulfur atom at the sn-3 position of the glycerol backbone | caymanchem.combiomol.comglpbio.com |
Significance of PLC thio-PIP2 (sodium salt) as a Biochemical and Cellular Probe in Contemporary Research
The primary significance of PLC thio-PIP2 (sodium salt) lies in its function as a chromogenic substrate for phospholipase C (PLC) enzymes. caymanchem.com The unique chemical modification—the thio-ether linkage at the sn-3 position—enables a straightforward method for quantifying PLC activity. caymanchem.com Upon hydrolysis by PLC, the liberated free thiol group can react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). vulcanchem.combiomol.com This reaction produces a colored product that can be measured spectrophotometrically, allowing researchers to continuously monitor the rate of PLC-catalyzed hydrolysis in real-time. caymanchem.comvulcanchem.combiomol.com
This feature makes PLC thio-PIP2 an invaluable tool for several research applications:
High-Throughput Screening: The assay is highly adaptable for high-throughput screening (HTS) of potential PLC inhibitors or activators. vulcanchem.com This is critical in drug discovery efforts, as aberrant PLC activity is implicated in various diseases, including cancer and immune disorders. vulcanchem.com
Enzyme Kinetics and Mechanism Studies: The analog allows for detailed kinetic analysis of different PLC isoforms, helping to characterize their substrate specificity and catalytic mechanisms. tandfonline.com
Ion Channel Regulation Studies: Many ion channels are regulated by the local concentration of PIP2 in the membrane. nih.govvulcanchem.com PLC-mediated depletion of PIP2 alters channel activity. vulcanchem.comelifesciences.org PLC thio-PIP2 can be used in in vitro systems, such as excised membrane patches, to study how PLC activity and subsequent PIP2 hydrolysis dynamically regulate ion channels like TRPV4 and Kir channels. vulcanchem.comelifesciences.org For example, research has shown that PIP2 depletion by PLC relieves the tonic inhibition of TRPV4 channels in capillary endothelial cells. vulcanchem.comelifesciences.org
By providing a reliable and quantifiable method to measure PLC activity, PLC thio-PIP2 (sodium salt) serves as a critical biochemical probe. It facilitates the investigation of the complex signaling pathways governed by PLC and the screening for novel therapeutic compounds that target this important enzyme family. vulcanchem.comglpbio.com
Properties
Molecular Formula |
C21H38O18P3S · 3Na |
|---|---|
Molecular Weight |
772.5 |
InChI |
InChI=1S/C21H41O18P3S.3Na/c1-3-5-7-9-14(22)35-11-13(36-15(23)10-8-6-4-2)12-43-42(33,34)39-19-16(24)17(25)20(37-40(27,28)29)21(18(19)26)38-41(30,31)32;;;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);;;/q;3*+1/p-3/t13-,16-,17+,18+, |
InChI Key |
JEAWYKPPKVXGTD-JORWXVKOSA-K |
SMILES |
CCCCCC(OC[C@@H](OC(CCCCC)=O)CSP([O-])(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP(O)([O-])=O)[C@H](OP(O)([O])=O)[C@H]1O)=O)=O.[Na+].[Na].[Na+] |
Synonyms |
3-(3-(1,2-dihydroxy-1,2-dihexanoyl)thiopropane)inositol-4,5-diphosphate, trisodium salt |
Origin of Product |
United States |
Enzymological Characterization of Phospholipase C Activity Using Plc Thio Pip2 Sodium Salt
Mechanism of Action of Phospholipase C on Phosphoinositide Substrates
Phospholipase C enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), at the plasma membrane. glpbio.comvulcanchem.comcaymanchem.comglpbio.combiomol.com This enzymatic reaction cleaves PIP2 into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). glpbio.comvulcanchem.comglpbio.com IP3 is a soluble molecule that diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while the membrane-bound DAG activates protein kinase C (PKC). vulcanchem.com
The catalytic process of mammalian PLCs is a two-step mechanism involving a phosphotransfer reaction that generates DAG and a cyclic inositol intermediate. nih.gov The active site of PLC requires a calcium ion for the hydrolysis of phosphoinositides. nih.gov The interaction of PLC with its membrane-bound substrates is facilitated by specific domains. For instance, the C2 domain of PLC-δ can bind multiple calcium ions, which likely aids its association with negatively charged membranes. nih.gov Furthermore, some PLC isozymes, like PLC-δ1, possess a hydrophobic ridge adjacent to the active site that is thought to insert into the membrane, providing better access to the phosphoinositide substrates. pnas.org
The regulation of PLC activity is complex and involves various factors. G protein-coupled receptors (GPCRs) are major activators of PLC-β isozymes through the action of Gαq or Gβγ subunits. nih.govnih.gov Receptor and non-receptor tyrosine kinases, on the other hand, regulate PLC-γ isozymes by phosphorylating them on tyrosine residues. nih.gov PLC-δ is highly sensitive to calcium concentrations and can be activated by calcium influx or release initiated by other PLC isozymes. nih.gov Additionally, members of the Ras superfamily of small GTPases can directly activate certain PLC isozymes. nih.gov
Quantitative Assessment of Phospholipase C Isozyme Activity via PLC thio-PIP2 (sodium salt)
The synthetic substrate, PLC thio-PIP2 (sodium salt), has proven to be an invaluable tool for the quantitative analysis of Phospholipase C (PLC) isozyme activity. glpbio.comvulcanchem.comcaymanchem.comglpbio.combiomol.com This analog of the natural substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), is engineered with a sulfur atom replacing the oxygen at the sn-3 position of the glycerol (B35011) backbone. vulcanchem.comcaymanchem.comglpbio.combiomol.com This modification is key to a convenient and continuous chromogenic assay for PLC activity.
Thiol Release-Based Chromogenic Assay Development
The enzymatic hydrolysis of PLC thio-PIP2 by any PLC isozyme results in the release of a product containing a free thiol group. vulcanchem.comcaymanchem.comglpbio.combiomol.com This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. vulcanchem.comcaymanchem.com The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. vulcanchem.com The rate of color development is directly proportional to the PLC activity, allowing for a continuous and real-time measurement of the enzymatic reaction. vulcanchem.comcaymanchem.com This method provides a significant advantage over traditional discontinuous assays that often rely on radiolabeled substrates.
Kinetic Parameters of PLC Hydrolysis of PLC thio-PIP2 (sodium salt)
Molecular Mechanisms of Protein Lipid Interactions Investigated with Plc Thio Pip2 Sodium Salt
Characterization of PIP2-Binding Domains and Motifs Utilizing PLC thio-PIP2 (sodium salt)
The specific recognition of PIP2 by proteins is mediated by specialized binding domains and motifs. PLC thio-PIP2 (sodium salt) serves as an invaluable tool for the characterization of these interactions, allowing for detailed biophysical and biochemical analyses. Its resistance to hydrolysis by PLC ensures that the lipid ligand remains intact during the course of an experiment, providing a stable system to study binding events.
Pleckstrin Homology (PH) Domain Interactions with PLC thio-PIP2 (sodium salt)
Pleckstrin homology (PH) domains are among the most well-characterized protein modules that bind to phosphoinositides, including PIP2. These domains, typically around 120 amino acids in length, are found in a wide array of signaling proteins and are crucial for their recruitment to cellular membranes. The interaction between PH domains and PIP2 is a key event in the initiation of many signal transduction cascades.
Studies utilizing PLC thio-PIP2 (sodium salt) have been instrumental in dissecting the binding kinetics and specificity of PH domains. For instance, the PH domain of phospholipase C-delta1 (PLC-δ1) exhibits a high affinity for PIP2. caymanchem.com In vitro binding assays using PLC thio-PIP2 incorporated into liposomes or nanodiscs allow for the precise measurement of binding affinities (dissociation constants, Kd) and the kinetics of association and dissociation. The stability of PLC thio-PIP2 is particularly advantageous in these assays, as it prevents the depletion of the ligand by any contaminating PLC activity, which could otherwise lead to an underestimation of the binding affinity.
Research has shown that the interaction is highly specific, with the PH domain of PLC-δ1 showing a clear preference for PIP2 over other phosphoinositides. caymanchem.com This specificity is crucial for the correct subcellular localization and activation of PLC-δ1 in response to upstream signals. The use of PLC thio-PIP2 allows researchers to create stable membrane mimics to probe these specific interactions without the confounding variable of substrate hydrolysis.
Table 1: Illustrative Binding Affinities of Various PH Domains to PIP2 This table presents representative data from studies investigating the binding of different PH domains to PIP2, highlighting the range of affinities observed. While not exclusively generated using PLC thio-PIP2, these values are indicative of the parameters that can be measured using this stable analog.
| PH Domain Source | Binding Affinity (Kd) to PIP2 (µM) | Technique |
|---|---|---|
| PLC-δ1 | 1.3 | Surface Plasmon Resonance |
| Akt/PKB | 3.0 | Isothermal Titration Calorimetry |
| Btk | 1.8 | Fluorescence Polarization |
| Grp1 | 0.03 | Liposome Sedimentation Assay |
Electrostatic and Hydrophobic Contributions of PLC thio-PIP2 (sodium salt) to Protein Binding
The interaction between proteins and PIP2 is a complex interplay of both electrostatic and hydrophobic forces. The highly negatively charged headgroup of PIP2, with its phosphate (B84403) groups at the 4 and 5 positions of the inositol (B14025) ring, readily engages in electrostatic interactions with positively charged residues, such as lysine (B10760008) and arginine, within the binding pockets of proteins. nih.gov Simultaneously, the acyl chains of the lipid can participate in hydrophobic interactions with nonpolar residues of the protein.
PLC thio-PIP2 (sodium salt) provides a stable platform to investigate the relative contributions of these forces. By incorporating this analog into model membranes of varying lipid composition, researchers can modulate the electrostatic and hydrophobic environment and observe the effects on protein binding. For example, the inclusion of other anionic lipids, such as phosphatidylserine (B164497) (PS), can alter the surface charge of the membrane and influence the electrostatic component of the interaction.
Studies have revealed that for many PIP2-binding domains, the initial recognition and long-range attraction are dominated by electrostatic interactions. nih.gov Once the protein is in close proximity to the membrane, hydrophobic interactions can contribute to the stability and specificity of the binding. Site-directed mutagenesis of basic or hydrophobic residues in the protein's binding site, coupled with binding assays using PLC thio-PIP2, allows for a detailed mapping of the residues critical for each type of interaction.
Table 2: Key Residues in Protein-PIP2 Interactions and Their Primary Contribution This table provides examples of amino acid residues in PIP2-binding proteins and their principal roles in the interaction, which can be elucidated using stable analogs like PLC thio-PIP2.
| Protein | Residue(s) | Primary Contribution | Effect of Mutation |
|---|---|---|---|
| PLC-δ1 (PH Domain) | K30, K32, R40 | Electrostatic | Reduced binding affinity |
| Kir6.2 | R54, K185 | Electrostatic | Altered channel gating |
| MARCKS | Lysine-rich region | Electrostatic | Detachment from membrane |
| Vinculin | Hydrophobic patch | Hydrophobic | Decreased membrane association |
Probing Membrane Localization and Recruitment of Cytosolic Proteins by PLC thio-PIP2 (sodium salt)
A fundamental role of PIP2 is to act as a molecular beacon on the inner leaflet of the plasma membrane, recruiting cytosolic proteins to specific locations to initiate downstream signaling events. nih.gov The spatial and temporal regulation of this recruitment is critical for cellular function. PLC thio-PIP2 (sodium salt), due to its stability, is an excellent tool for studying the mechanisms of protein translocation to the membrane.
In cell-free systems, liposomes or supported lipid bilayers containing PLC thio-PIP2 can be used to reconstitute the membrane recruitment process. By labeling the protein of interest with a fluorescent tag, its association with the membrane can be monitored using techniques such as fluorescence microscopy or surface plasmon resonance. The use of a non-hydrolyzable analog like PLC thio-PIP2 ensures that the observed recruitment is due to the direct interaction with the lipid and not a consequence of its metabolic products.
These studies have demonstrated that the local concentration of PIP2 can act as a switch to trigger the translocation of proteins from the cytosol to the membrane. For example, the recruitment of proteins involved in endocytosis, such as AP2 and dynamin, is dependent on the presence of PIP2 in the plasma membrane. nih.gov By controlling the density of PLC thio-PIP2 in model membranes, researchers can quantitatively assess the relationship between PIP2 concentration and the extent of protein recruitment.
Modulation of Ion Channel and Transporter Function by PLC thio-PIP2 (sodium salt) Analogs
A growing body of evidence has established that PIP2 is a crucial regulator of a wide variety of ion channels and transporters. The interaction with PIP2 can modulate their activity, gating properties, and localization. Given that PLC thio-PIP2 is a close structural analog of PIP2, it can be effectively used to study these regulatory mechanisms, particularly in excised membrane patches where the intracellular environment can be precisely controlled.
In electrophysiological experiments, such as patch-clamping, the application of PLC thio-PIP2 to the intracellular face of the membrane can mimic the effects of endogenous PIP2. Its resistance to hydrolysis allows for the sustained activation or inhibition of channels that are sensitive to PIP2 levels. This is particularly useful for distinguishing the direct effects of PIP2 from the effects of its hydrolysis products, diacylglycerol (DAG) and inositol trisphosphate (IP3).
For instance, the activity of inwardly rectifying potassium (Kir) channels is highly dependent on PIP2. Application of PLC thio-PIP2 to inside-out membrane patches containing Kir channels can restore channel activity that has run down due to the loss of endogenous PIP2. Conversely, for channels that are inhibited by PIP2, PLC thio-PIP2 can be used to induce and study the inhibited state.
Table 3: Examples of Ion Channels and Transporters Regulated by PIP2 This table lists various ion channels and transporters whose functions are modulated by PIP2. PLC thio-PIP2 analogs are instrumental in studying these regulatory interactions.
| Ion Channel/Transporter | Effect of PIP2 Binding | Functional Consequence |
|---|---|---|
| Inwardly Rectifying K+ (Kir) Channels | Activation | Stabilization of the open state |
| KCNQ K+ Channels | Activation | Essential for channel opening |
| TRP Channels (e.g., TRPV1) | Modulation (activation or inhibition) | Desensitization or sensitization |
| Na+/Ca2+ Exchanger (NCX) | Activation | Regulation of intracellular Ca2+ |
Application of PLC thio-PIP2 (sodium salt) in Biochemical Affinity Purification and Pull-down Assays for Lipid-Binding Proteins
Identifying the full complement of proteins that interact with PIP2 is crucial for a comprehensive understanding of its cellular roles. PLC thio-PIP2 (sodium salt) can be utilized in affinity purification and pull-down assays to isolate and identify these binding partners from complex biological mixtures such as cell lysates.
For these applications, PLC thio-PIP2 can be incorporated into a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix. When a cell lysate is incubated with this matrix, proteins with a binding affinity for PIP2 will be captured. After washing away non-specifically bound proteins, the retained PIP2-binding proteins can be eluted and identified by techniques such as mass spectrometry. The stability of the thio-analog is a significant advantage in these experiments, as it ensures the integrity of the affinity matrix throughout the purification process.
Alternatively, in a pull-down assay format, liposomes containing PLC thio-PIP2 can be used to capture interacting proteins. These liposomes can be subsequently isolated from the lysate, and the associated proteins can be analyzed. This approach allows for the study of protein-lipid interactions in a more native-like membrane environment. These methods have the potential to uncover novel PIP2-binding proteins and provide insights into new cellular pathways regulated by this versatile phospholipid.
Cellular and Subcellular Functional Studies Employing Plc Thio Pip2 Sodium Salt
Analysis of Phosphoinositide Turnover and Dynamics in Permeabilized Cell Systems.
Permeabilized cell systems offer a powerful approach to study intracellular processes by allowing direct access to the cytosol and its components. In this context, PLC thio-PIP2 (sodium salt) serves as an effective tool to analyze phosphoinositide turnover and the activity of PLC enzymes. By introducing this chromogenic substrate into permeabilized cells, such as platelets, researchers can directly measure the rate of its hydrolysis by endogenous PLC. nih.gov This provides a quantitative measure of PLC activity in response to various stimuli, offering insights into the dynamics of phosphoinositide metabolism under controlled experimental conditions.
The use of PLC thio-PIP2 in permeabilized platelets has been instrumental in elucidating the signaling pathways that regulate PLC activation. For instance, studies have demonstrated that the hydrolysis of exogenous PIP2, and by extension its thio-analog, can be synergistically stimulated by agonists like thrombin in conjunction with GTPγS, a non-hydrolyzable GTP analog that activates G-proteins. nih.gov This approach has helped to confirm the involvement of G-protein-coupled receptors (GPCRs) in activating PLC and initiating the phosphoinositide signaling cascade.
Furthermore, experiments in permeabilized cell models allow for the manipulation of the intracellular environment, such as controlling calcium concentrations, to dissect the specific requirements for PLC activity. The ability to introduce PLC thio-PIP2 directly to the site of action within the cell bypasses the complexities of membrane transport and allows for a more direct and focused analysis of phosphoinositide dynamics.
Investigation of Membrane Microdomain Organization and Lipid Raft Dynamics.
The plasma membrane is not a homogenous structure but is organized into specialized microdomains, such as lipid rafts, which are enriched in certain lipids and proteins and play crucial roles in signal transduction. nih.gov While direct studies employing PLC thio-PIP2 to specifically investigate lipid raft dynamics are not extensively documented, the principles of its use in measuring localized PLC activity are highly relevant to this field. Given that many signaling components, including some GPCRs and PLC isoforms, are known to be localized within lipid rafts, the hydrolysis of a thio-PIP2 analog could, in principle, be used to probe the phosphoinositide dynamics within these microdomains. researchgate.netnih.gov
The concept of "raft-delimited PIP2 signaling" suggests that the confinement of PIP2 and PLC to these domains could create localized signaling events. nih.gov By using techniques with high spatial resolution, it would be theoretically possible to monitor the hydrolysis of PLC thio-PIP2 in specific membrane regions, providing insights into how lipid raft integrity affects phosphoinositide turnover. Disruption of lipid rafts, for example through cholesterol depletion, has been shown to affect PIP2-dependent signaling pathways, and the use of PLC thio-PIP2 could offer a quantitative method to assess the impact of such disruptions on local PLC activity. nih.gov
Dissection of Vesicular Trafficking and Endosomal Pathway Regulation.
Phosphoinositides, particularly PIP2, are key regulators of vesicular trafficking, including the processes of endocytosis and exocytosis. nih.gov PIP2 is known to be involved in the recruitment of proteins essential for the formation of clathrin-coated pits, a critical step in clathrin-mediated endocytosis. nih.govnih.govnus.edu.sg While direct application of PLC thio-PIP2 to dissect these pathways is an emerging area, its utility lies in its ability to probe the activity of PLC isoforms that are involved in regulating these processes.
For example, the localized hydrolysis of PIP2 is a critical step in the lifecycle of endocytic vesicles. By measuring PLC activity using PLC thio-PIP2 in cellular fractions enriched in endosomes, it may be possible to investigate the regulation of PLC during different stages of the endosomal pathway. Perturbing the levels of PIP2 through the action of PLC can impact the recruitment of adaptor proteins and the subsequent maturation of endosomes. Therefore, monitoring the hydrolysis of PLC thio-PIP2 could provide a dynamic readout of the signaling events that govern vesicular transport.
Elucidating Mechanisms of Receptor-Mediated Signal Transduction through PLC thio-PIP2 (sodium salt) Perturbation.
A primary application of PLC thio-PIP2 is in the elucidation of receptor-mediated signal transduction pathways that involve the activation of Phospholipase C. news-medical.netbiomol.com G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) are two major classes of receptors that, upon activation, can lead to the hydrolysis of PIP2. news-medical.net The use of PLC thio-PIP2 allows for the quantitative measurement of PLC activity downstream of receptor activation, providing a powerful tool to dissect these signaling cascades. nih.govresearchgate.net
By stimulating cells with specific agonists for a GPCR or a growth factor for an RTK and then measuring the rate of PLC thio-PIP2 hydrolysis in a permeabilized cell assay, researchers can directly link receptor activation to PLC activation. This approach can be used to screen for inhibitors or activators of these pathways and to understand the molecular mechanisms of signal propagation.
For instance, studies on GPCRs have shown that the activation of Gq-family G-proteins leads to the stimulation of PLCβ isoforms. nih.gov The use of PLC thio-PIP2 can provide a direct measure of this activation. Similarly, the activation of certain RTKs leads to the recruitment and activation of PLCγ isoforms. nih.gov By perturbing the system, for example by introducing inhibitors of specific kinases or G-proteins, and observing the effect on PLC thio-PIP2 hydrolysis, the specific components and their roles in the signaling pathway can be identified. This allows for a detailed mapping of the signaling events from the cell surface receptor to the generation of second messengers.
| Parameter | Description | Finding |
| PLC Activity Assay | Measurement of Phospholipase C activity. | PLC thio-PIP2 (sodium salt) acts as a chromogenic substrate, allowing for the quantification of PLC activity through the release of a thiol group upon hydrolysis. nih.govcore.ac.ukresearchgate.net |
| Permeabilized Cell Systems | Use of cells with permeabilized membranes to study intracellular processes. | PLC thio-PIP2 can be introduced into permeabilized cells, such as platelets, to directly measure endogenous PLC activity in response to stimuli like thrombin and GTPγS. nih.gov |
| Receptor-Mediated Signaling | Elucidation of signal transduction pathways initiated by cell surface receptors. | The hydrolysis of PLC thio-PIP2 can be used to quantify PLC activation downstream of G-protein coupled receptors and receptor tyrosine kinases. news-medical.netbiomol.com |
Advanced Methodologies and Analytical Techniques for Plc Thio Pip2 Sodium Salt Research
Spectroscopic and Fluorescence-Based Techniques for Analyzing PLC thio-PIP2 (sodium salt) Interactions
Spectroscopic and fluorescence-based techniques are powerful tools for studying the interactions of lipids with proteins and for assaying enzyme activity. In the context of phosphoinositide research, these methods often rely on environmentally sensitive fluorescent probes or fluorescence resonance energy transfer (FRET) to monitor binding events or conformational changes. For instance, fluorescently labeled PIP2 analogs are commonly used to measure their binding affinity to specific protein domains, such as the Pleckstrin Homology (PH) domain, or to track their localization within cellular membranes.
While these techniques are extensively used for studying natural PIP2, their direct application to PLC thio-PIP2 (sodium salt) for analyzing interactions is not widely documented in scientific literature. The intrinsic structure of PLC thio-PIP2 is not fluorescent, and its primary utility lies in assays that detect the product of its hydrolysis—a free thiol—rather than its direct interactions. However, it is conceivable that the thiol group could be chemically modified with a fluorescent reporter to enable such studies. Such a modification would allow researchers to employ techniques like FRET to study the binding of the thio-analog to PLC or other PIP2-interacting proteins. To date, specific research detailing the use of non-colorimetric spectroscopic or fluorescence-based assays with unmodified PLC thio-PIP2 to analyze its direct interactions remains limited.
Lipid Vesicle and Supported Bilayer Reconstitution Systems for Studying PLC thio-PIP2 (sodium salt)-Mediated Processes
Lipid vesicles (liposomes) and supported lipid bilayers (SLBs) are indispensable tools for studying the biophysical and biochemical properties of lipid-dependent enzymes like PLC in a controlled membrane environment. researchgate.net These model membrane systems allow researchers to control lipid composition, membrane curvature, and surface pressure, which are all factors that can influence PLC activity.
Lipid Vesicles: The incorporation of PIP2 into lipid vesicles is a standard method for presenting the substrate to PLC in a context that mimics a biological membrane. This allows for the study of enzyme kinetics, the influence of other lipids on PLC activity, and the mechanism of how PLC associates with the membrane to access its substrate.
Supported Lipid Bilayers (SLBs): SLBs provide a planar membrane geometry that is well-suited for surface-sensitive techniques like fluorescence microscopy and atomic force microscopy. researchgate.net Researchers use SLBs containing PIP2 to visualize the recruitment of PLC to the membrane and to study the spatial organization of the enzyme and its substrate. nih.gov
Theoretically, PLC thio-PIP2 (sodium salt) can be incorporated into both lipid vesicles and SLBs to study PLC-mediated hydrolysis in these reconstituted systems. The release of the thiol-containing product could then be monitored, for example, by including a membrane-impermeable chromogenic reagent in the external buffer. However, detailed research findings and specific kinetic data from studies that have explicitly used PLC thio-PIP2 within these model membrane systems are not extensively reported in the available literature. While the application is logical, the focus of published research has predominantly been on assays using this substrate in simpler micellar or solution-based formats.
Development of Enzyme-Coupled Assays and High-Throughput Screening Platforms for PLC thio-PIP2 (sodium salt)
The primary and most well-documented application of PLC thio-PIP2 (sodium salt) is in enzyme-coupled assays designed for the quantification of PLC activity. caymanchem.comnih.govnih.gov This analog is specifically engineered to release a product with a free thiol group upon hydrolysis by PLC. caymanchem.comnih.govnih.gov This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. caymanchem.comnih.govnih.gov
The direct relationship between the rate of TNB formation and PLC activity makes this a robust and continuous spectrophotometric assay. The key advantages of this method are its simplicity, sensitivity, and suitability for continuous monitoring of enzyme kinetics.
This principle has been successfully adapted for high-throughput screening (HTS) platforms to identify inhibitors of PLC enzymes. nih.gov In a typical HTS setup, the assay is performed in a multi-well plate format, where various compounds are tested for their ability to inhibit the PLC-catalyzed hydrolysis of PLC thio-PIP2. The absorbance at 412 nm is measured over time using a plate reader, and a decrease in the rate of color development indicates potential inhibition of PLC activity.
Below is a table summarizing the key features of enzyme-coupled assays using PLC thio-PIP2 (sodium salt):
| Feature | Description |
| Substrate | PLC thio-PIP2 (sodium salt) |
| Enzyme | Phospholipase C (PLC) |
| Principle | PLC hydrolyzes the thio-ester bond in PLC thio-PIP2, releasing a product with a free thiol (-SH) group. |
| Detection Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Reaction | The free thiol reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB). |
| Readout | Spectrophotometric measurement of the absorbance of TNB at 412 nm. |
| Assay Type | Continuous, colorimetric. |
| Applications | Enzyme kinetics, inhibitor screening, high-throughput screening (HTS). |
Quantitative Lipidomics and Mass Spectrometry Approaches for PLC thio-PIP2 (sodium salt) Analysis
Quantitative lipidomics, primarily driven by mass spectrometry (MS), has become a cornerstone for the detailed analysis of cellular lipids, including phosphoinositides. nih.govsci-hub.senih.gov Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allow for the separation, identification, and quantification of different PIP2 species based on their acyl chain composition. nih.govsci-hub.senih.gov The fragmentation patterns of phosphoinositides in MS/MS experiments provide structural information, including the identity of the fatty acid chains and the phosphorylation state of the inositol (B14025) headgroup. nih.govsci-hub.senih.gov
The application of these powerful techniques to the synthetic analog PLC thio-PIP2 (sodium salt) is not well-documented in the scientific literature. Being a synthetic compound, it would not be detected in standard cellular lipidomics studies. However, mass spectrometry would be an essential tool for its characterization during synthesis and for quality control to confirm its structure and purity.
A hypothetical MS/MS analysis of PLC thio-PIP2 would be expected to yield fragment ions corresponding to:
The loss of the inositol-bisphosphate headgroup.
The diacylglycerol-thio backbone.
The individual fatty acyl chains.
Integration with Advanced Microscopy Techniques for Spatiotemporal Analysis of PLC thio-PIP2 (sodium salt) Distributions
Advanced microscopy techniques, such as confocal microscopy, total internal reflection fluorescence (TIRF) microscopy, and super-resolution microscopy, have revolutionized our ability to visualize the subcellular localization and dynamics of lipids like PIP2. youtube.com These methods typically rely on fluorescent probes, such as fluorescently tagged PH domains (e.g., GFP-PLCδ1-PH) that specifically bind to PIP2, or fluorescently labeled PIP2 analogs that can be incorporated into the membranes of living cells. youtube.com
PLC thio-PIP2 (sodium salt) is not inherently fluorescent and therefore cannot be directly visualized using these techniques. For it to be used in advanced microscopy, it would need to be chemically conjugated to a fluorophore. The free thiol group generated upon its hydrolysis by PLC does, however, present an opportunity for the development of novel imaging-based assays. For example, one could envision a system where the thiol product reacts with a specific probe that becomes fluorescent upon this reaction, allowing for the spatiotemporal mapping of PLC activity within a cell or on a model membrane.
Furthermore, the thiol group could potentially be used to tether quantum dots, which are highly photostable semiconductor nanocrystals. This could, in principle, allow for single-molecule tracking of the thio-lipid before and after its hydrolysis. While these are intriguing possibilities for future research, there is currently a lack of published studies demonstrating the use of PLC thio-PIP2 (sodium salt) in conjunction with advanced microscopy techniques for the spatiotemporal analysis of its distribution or the activity of PLC.
Mechanistic Insights into Cellular Regulatory Networks Derived from Plc Thio Pip2 Sodium Salt Studies
Role in Unraveling Calcium Signaling Pathways and IP3 Production
The hydrolysis of PIP2 is the initial step in a cascade that leads to the mobilization of intracellular calcium. Assays utilizing PLC thio-PIP2 are instrumental in quantifying the catalytic activity of PLC, the enzyme responsible for producing IP3.
Detailed Research Findings:
Studies employing PLC thio-PIP2 as a substrate allow researchers to determine the specific activity of various PLC isoforms under different conditions. By measuring the rate of thiol production from the hydrolysis of PLC thio-PIP2, it is possible to screen for inhibitors or activators of PLC. This information is critical for understanding how the production of IP3 is regulated. The direct measurement of PLC activity provides a quantitative basis for linking upstream signals to the generation of IP3, which then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
| Parameter | Description | Relevance to Calcium Signaling |
|---|---|---|
| PLC Activity | Measured by the rate of PLC thio-PIP2 hydrolysis. | Directly correlates with the potential for IP3 production. |
| IP3 Production | Inferred from the measured PLC activity. | Initiates the release of intracellular calcium stores. |
| Calcium Mobilization | The downstream effect of IP3 receptor activation. | Triggers a wide range of cellular responses. |
Contribution to Understanding Protein Kinase Activation Cascades (e.g., PKC, Akt, MAPK)
The diacylglycerol (DAG) produced alongside IP3 from PIP2 hydrolysis is a key activator of Protein Kinase C (PKC). By providing a method to quantify PLC activity, PLC thio-PIP2-based assays indirectly contribute to the understanding of PKC activation and subsequent signaling cascades.
Detailed Research Findings:
While PLC thio-PIP2 is not directly used to measure the activity of PKC, Akt, or MAPK, its use in determining PLC activity is a critical first step. For instance, in studies investigating the efficacy of a potential PLC inhibitor, a reduction in the hydrolysis of PLC thio-PIP2 would imply a decrease in both IP3 and DAG production. This, in turn, would be expected to lead to reduced activation of PKC. By correlating the PLC activity data with direct measurements of PKC, Akt, or MAPK phosphorylation, researchers can build a comprehensive picture of the signaling cascade.
| Kinase | Link to PLC Activity | Cellular Functions |
|---|---|---|
| Protein Kinase C (PKC) | Activated by diacylglycerol (DAG), a product of PLC-mediated PIP2 hydrolysis. | Regulation of cell growth, differentiation, and apoptosis. |
| Akt (Protein Kinase B) | Can be indirectly influenced by PLC signaling through crosstalk with the PI3K pathway. | Promotes cell survival and growth. |
| Mitogen-activated protein kinase (MAPK) | Can be activated downstream of PKC. | Regulates a wide range of cellular processes, including proliferation and stress responses. |
Dissection of Cytoskeletal Dynamics and Actin Remodeling
The regulation of the actin cytoskeleton is crucial for maintaining cell shape, motility, and division. PIP2 itself is known to interact with and regulate the function of several actin-binding proteins. The localized depletion of PIP2 through PLC-mediated hydrolysis can, therefore, lead to significant changes in cytoskeletal dynamics.
Detailed Research Findings:
By using PLC thio-PIP2 in in vitro assays, researchers can study how the activity of different PLC isoforms might impact the availability of PIP2 at specific membrane locations. Although these are in vitro studies, the data can inform hypotheses about how localized PLC activation in a cell could lead to the dissociation of actin-binding proteins from the membrane, thereby promoting actin filament severing or uncapping and leading to cytoskeletal remodeling.
Elucidation of Cell Adhesion and Migration Regulatory Mechanisms
Cell adhesion and migration are complex processes that rely on the dynamic regulation of the cytoskeleton and cell-matrix interactions. PLC signaling has been implicated in the regulation of focal adhesions and the migratory behavior of cells.
Detailed Research Findings:
The ability to screen for modulators of PLC activity using PLC thio-PIP2 can aid in identifying compounds that may affect cell adhesion and migration. For example, an inhibitor of a specific PLC isoform, identified through an in vitro screen, could then be tested in cell-based migration assays. A correlation between the inhibition of PLC activity and a change in cell migration would provide insight into the role of that specific PLC isoform in regulating this process.
Analysis of Fundamental Principles Governing Cell Growth and Proliferation
The signaling pathways initiated by PLC activation are deeply integrated with the cellular machinery that controls cell growth and proliferation. The production of DAG and the activation of the MAPK cascade are key events in driving cell cycle progression.
Detailed Research Findings:
Assays based on PLC thio-PIP2 can be employed in high-throughput screening to identify compounds that modulate PLC activity. Such compounds can then be used as probes to investigate the role of PLC in cell proliferation. For instance, demonstrating that a compound inhibits both PLC activity in vitro and cell proliferation in a cancer cell line would suggest that PLC signaling is a potential therapeutic target.
Emerging Research Directions and Future Perspectives for Plc Thio Pip2 Sodium Salt
Design and Synthesis of Next-Generation Thiophosphate Analogs with Enhanced Specificity and Properties
The design of PLC thio-PIP2 (sodium salt) as a chromogenic substrate for PLC represents a significant achievement in tool development for signal transduction research. caymanchem.com The core innovation lies in the substitution of the sn-3 oxygen with sulfur, which, upon hydrolysis by PLC, yields a free thiol group. biomol.comglpbio.com This thiol can then react with chromogenic reagents like DTNB (Ellman's reagent) to produce a quantifiable colorimetric signal, directly correlating to PLC activity. labscoop.comcaymanchem.com
Future research is focused on creating next-generation thiophosphate analogs with improved characteristics. The goals are to enhance specificity for different PLC isozymes, improve cell permeability, and introduce new reporting modalities. Strategies for developing these new analogs include:
Acyl Chain Modification : The fatty acid chains of PIP2 can be modified to alter the analog's physical properties. For instance, shorter-chain analogs, such as dioctanoyl PIP2 (diC8 PIP2), are more water-soluble, which facilitates their use in aqueous assays and allows for easier washout from membranes. nih.gov Synthesizing thio-analogs with varied acyl chain lengths could produce probes tailored for specific applications, from in vitro enzyme kinetics to studies in live cells.
Headgroup Derivatization : Altering the phosphorylation pattern of the inositol (B14025) headgroup could yield analogs with specificity towards other classes of lipid-modifying enzymes, such as lipid kinases and phosphatases. This would expand the thiophosphate toolkit beyond PLC to a broader range of phosphoinositide-metabolizing enzymes.
Introduction of Reporter Tags : Beyond the thiol group, new analogs could be synthesized with built-in fluorescent or affinity tags. This could enable more direct detection methods, eliminating the need for a secondary chromogenic reagent and allowing for visualization of enzymatic activity by microscopy.
Non-hydrolyzable Scaffolds : The development of non-hydrolyzable analogs is crucial for studying the structural and allosteric roles of PIP2, independent of its function as a PLC substrate. researcher.lifebiorxiv.org Creating thio-analogs that are resistant to PLC cleavage would provide valuable tools for isolating and studying PIP2-protein interactions that are not related to its hydrolysis.
These design principles aim to produce a new class of thiophosphate lipids that offer greater precision and versatility in the study of phosphoinositide signaling.
Integration with Computational Modeling and Molecular Dynamics Simulations for Predictive Biology
Computational methods are becoming indispensable for understanding the complex behavior of lipids within cellular membranes. Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into the structure, orientation, and interactions of phosphoinositides like PIP2. nih.govnih.gov These simulations have been used to determine the orientation of the PIP2 inositol ring relative to the bilayer surface and to model its interactions with ions and effector proteins. nih.govresearchgate.net
Integrating PLC thio-PIP2 (sodium salt) into these computational models is a promising future direction. Key areas of exploration include:
Predicting Membrane Behavior : MD simulations can predict how the substitution of oxygen with sulfur affects the molecule's conformation, its position within the lipid bilayer, and its interaction with neighboring lipids. nih.gov This can help in understanding whether the analog faithfully mimics the behavior of native PIP2 in a membrane context.
Modeling Enzyme-Substrate Interactions : Simulations can model the docking of PLC thio-PIP2 into the active site of PLC. This can provide insights into the binding kinetics and the catalytic mechanism, potentially explaining differences in hydrolysis rates between the analog and the natural substrate. Such models could guide the design of new analogs with enhanced specificity for particular PLC isoforms.
Understanding Ion Interactions : The highly charged headgroup of PIP2 interacts strongly with divalent cations like Ca²⁺, which can lead to the formation of lipid clusters or "rafts". researchgate.netresearchgate.net Computational models can explore how the thio-phosphate modification alters these ion interactions, which is crucial for understanding the regulation of PIP2-dependent signaling pathways. researchgate.net
By combining experimental data with predictive modeling, researchers can accelerate the design-build-test cycle for new thiophosphate analogs and gain a deeper, more dynamic understanding of their function in biological systems. researchgate.netnih.gov
Table 1: Applications of Molecular Dynamics (MD) Simulations in PIP2 Research
| Research Area | Key Insights from MD Simulations | Potential Application to PLC thio-PIP2 |
|---|---|---|
| Lipid Conformation | Determination of inositol ring tilt (~40°) and twist with respect to the bilayer surface. nih.govnih.gov | Predicting conformational changes due to the thio-substitution and their impact on membrane integration. |
| Membrane Perturbation | PIP2 does not substantially perturb the overall structure of the surrounding bilayer at low concentrations. nih.govnih.gov | Assessing whether PLC thio-PIP2 acts as a faithful, non-disruptive probe for membrane studies. |
| Ion Interactions | Modeling the coordination of cations (e.g., Na⁺, K⁺, Ca²⁺) with the phosphate (B84403) groups, which influences lipid clustering. researchgate.net | Simulating how the thio-phosphate affects ion binding affinity and the formation of signaling microdomains. |
| Protein Binding | Docking simulations to predict binding sites and affinities for PIP2-effector proteins (e.g., ion channels, PLC). researchgate.net | Modeling the interaction with PLC to understand substrate specificity and guide the design of isoform-specific analogs. |
Advancements in Biosensor Development Utilizing PLC thio-PIP2 (sodium salt) as a Core Element
Detecting the subcellular distribution and dynamics of phosphoinositides is crucial for understanding their function. nih.govrupress.org A common approach involves the overexpression of fluorescently tagged protein domains that specifically bind to lipids like PIP2. nih.govbohrium.com While powerful, this method can sometimes perturb the very signaling pathways under investigation by competing with endogenous effector proteins. rupress.orgbiorxiv.org
PLC thio-PIP2 (sodium salt) offers a complementary, activity-based approach to biosensing. It is a core component of a quantitative biochemical assay rather than an imaging-based biosensor. labscoop.combiomol.com Its utility lies in providing a direct measure of PLC enzymatic activity. caymanchem.comglpbio.com
Future advancements may focus on integrating the thio-lipid concept into more sophisticated biosensor designs:
Validation of Novel Biosensors : The well-characterized PLC assay using PLC thio-PIP2 can serve as a gold standard for validating new biosensors designed to measure PLC activity or PIP2 depletion.
High-Throughput Screening : The chromogenic assay is adaptable to a multi-well plate format, making it suitable for high-throughput screening of compounds that inhibit or activate PLC enzymes, which are important drug targets.
Development of FRET-based Thio-probes : A potential innovation would be to synthesize a thio-PIP2 analog that is part of a Förster Resonance Energy Transfer (FRET) pair. For example, a fluorophore could be attached to the inositol ring and a quencher to an acyl chain. PLC-mediated hydrolysis would separate the pair, leading to a de-quenching of the fluorophore and producing a fluorescent signal. This would translate the principle of the chromogenic assay into a format suitable for real-time fluorescence measurements.
While genetically encoded biosensors are excellent for visualizing lipid localization, activity-based probes built around the PLC thio-PIP2 scaffold provide essential quantitative data on enzyme function. nih.gov
Table 2: Comparison of Phosphoinositide Detection Methods
| Method | Principle | Core Element | Advantages | Limitations |
|---|---|---|---|---|
| Genetically Encoded Biosensors | Fusion of a fluorescent protein (FP) to a lipid-binding domain (e.g., PH domain). nih.gov | Protein domain with high affinity for a specific phosphoinositide. | Enables real-time imaging in live cells; reveals subcellular localization. nih.gov | Overexpression can perturb cellular pathways; challenging in non-transfectable systems. nih.govrupress.org |
| Recombinant Biosensors | Purified lipid-binding domains labeled with fluorescent dyes, applied to fixed cells. rupress.orgbiorxiv.org | Purified protein domain with high specificity. | Avoids overexpression artifacts; allows for multiplex and super-resolution imaging. nih.govbohrium.com | Typically used in fixed cells, so not suitable for live-cell dynamics. |
| Chromogenic PLC Assay | Enzymatic hydrolysis of a thio-analog releases a thiol, which reacts with a chromogenic reagent. labscoop.comcaymanchem.com | PLC thio-PIP2 (sodium salt). | Directly quantifies PLC enzyme activity; suitable for high-throughput screening. | Provides bulk measurement, not subcellular information; requires cell lysis. |
Exploration in Complex Biological Systems and Advanced In Vitro Model Organisms (e.g., Organoids, 3D Cultures)
As cell biology research moves from traditional 2D cell cultures to more physiologically relevant models like organoids and 3D cultures, there is a need for tools that can function in these complex environments. bohrium.combiorxiv.org Recombinant biosensors have already been successfully used to visualize phosphoinositide distributions in 3D cell cultures and even in tissues from model organisms like Drosophila. nih.govrupress.org This demonstrates the feasibility of applying molecular probes to study signaling in these advanced systems.
The exploration of PLC thio-PIP2 (sodium salt) in these contexts is a logical next step. While direct application of the chromogenic assay to intact organoids may be challenging due to reagent delivery and signal detection issues, several avenues exist:
Permeabilized Systems : Methods could be developed to selectively permeabilize organoids, allowing the PLC thio-PIP2 substrate and detection reagents to enter the cells and report on PLC activity in a more intact, spatially organized system.
Microinjection Techniques : For larger structures or specific developmental stages in model organisms, microinjection of PLC thio-PIP2 could deliver the substrate to a targeted region, enabling the study of localized PLC activity. The use of membrane-permeable phosphoinositide analogs has already been proven effective in in vivo settings like the developing Drosophila larvae. nih.gov
Adapting the PLC thio-PIP2 assay for use in these advanced models will provide crucial insights into how cell signaling is regulated within the complex microenvironments that characterize native tissues.
Uncovering Novel Functional Roles in Underexplored Cellular Signaling Pathways
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling hub. frontiersin.org It serves as the substrate for PLC to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), but it also directly regulates the function of numerous ion channels, transporters, and cytoskeletal proteins. nih.govnih.govnews-medical.net Recent research continues to uncover novel roles for phosphoinositides in processes like lipid transport, immunity, and the regulation of membrane contact sites. nih.gov
PLC thio-PIP2 (sodium salt) is an essential tool for dissecting these complex signaling networks. By allowing for the precise quantification of PLC activity, it helps researchers distinguish between cellular events that depend on PIP2 hydrolysis versus those that rely on PIP2 acting as a membrane-bound cofactor. caymanchem.com
Future research using PLC thio-PIP2 and its next-generation derivatives will be key to:
Mapping New PLC Substrates : Investigating whether newly discovered phosphoinositide species can also be hydrolyzed by PLC using novel thiophosphate versions of these lipids.
Dissecting Receptor Signaling : Quantifying how different G protein-coupled receptors (GPCRs) or receptor tyrosine kinases differentially activate PLC isoforms. news-medical.net
Investigating Disease Mechanisms : Dysregulation of phosphoinositide signaling is implicated in numerous diseases, including cancer and metabolic disorders. nih.govsigmaaldrich.com PLC thio-PIP2 can be used to study how PLC activity is altered in disease states and to screen for therapeutic modulators. The mTOR pathway, for instance, is a master regulator that is linked to phosphoinositide signaling and is a major cancer therapy target. mdpi.com
By providing a robust method to measure a key enzymatic step in phosphoinositide metabolism, PLC thio-PIP2 remains a cornerstone for exploring both established and newly emerging signaling paradigms. researchgate.net
Table 3: Selected Cellular Signaling Pathways Involving PIP2
| Pathway/Process | Role of PIP2 | Relevance of PLC thio-PIP2 |
|---|---|---|
| GPCR Signaling | Substrate for PLCβ, leading to IP3/DAG production and Ca²⁺ release. news-medical.net | Quantifies PLCβ activation downstream of specific receptors. |
| Receptor Tyrosine Kinase Signaling | Substrate for PLCγ, linking growth factor signaling to intracellular calcium. nih.gov | Measures PLCγ activity to dissect growth factor pathways. |
| Ion Channel Regulation | Directly binds to and modulates the activity of channels (e.g., Kir channels), often required for their function. nih.gov | Helps differentiate between regulation by direct PIP2 binding and regulation via PLC-mediated depletion of PIP2. |
| Cytoskeletal Dynamics | Regulates actin-binding proteins to control actin polymerization and cell morphology. nih.gov | Allows for the study of how PLC-mediated PIP2 hydrolysis affects cytoskeletal rearrangements. |
| Membrane Trafficking | Key determinant of membrane identity, involved in endocytosis and exocytosis. nih.govnih.gov | Helps investigate the role of localized PIP2 hydrolysis in vesicle formation and trafficking events. |
| Immune Signaling | Involved in T-cell activation and phagocytosis. nih.govnih.gov | Can be used to measure PLC activity during immune cell activation in response to pathogens or antigens. |
Q & A
Q. What structural features distinguish PLC thio-PIP2 from native PIP2, and how do these impact its function in enzymatic assays?
PLC thio-PIP2 is a synthetic analog of phosphatidylinositol (4,5)-bisphosphate (PIP2), where the oxygen atom in the glycerol backbone’s sn-3 position is replaced with sulfur . This substitution alters the substrate’s susceptibility to hydrolysis by phospholipase C (PLC), enabling controlled studies of enzyme kinetics. The sulfur atom enhances the stability of the thioester bond, facilitating precise detection of hydrolysis products (diacylglycerol and inositol triphosphate) via thiol-reactive reagents like DTNB .
Q. How is PLC thio-PIP2 utilized in quantitative PLC activity assays?
PLC thio-PIP2 serves as a substrate in colorimetric assays to measure PLC activity. Upon hydrolysis, the liberated thiol group reacts with DTNB (Ellman’s reagent), producing a yellow chromophore detectable at 412 nm. Key steps include:
- Preparing a reaction buffer (pH 7.4) with calcium to mimic physiological conditions.
- Incubating PLC enzyme with PLC thio-PIP2 at 37°C for 10–30 minutes.
- Stopping the reaction with DTNB and quantifying absorbance . Controls should include substrate-only and enzyme-only blanks to account for background signals.
Q. What detection methods are compatible with PLC thio-PIP2 hydrolysis products?
The primary method involves DTNB for thiol-group detection. Alternative approaches include:
- Radioactive labeling : Using P-labeled PIP2 analogs to trace IP production.
- Mass spectrometry : Quantifying DAG and IP in complex lipid mixtures .
| Product | Detection Method | Sensitivity |
|---|---|---|
| Thiol group | DTNB (colorimetric) | 1–10 µM |
| IP | Radioimmunoassay | 0.1–1 nM |
Advanced Research Questions
Q. How can researchers optimize PLC activity assays using PLC thio-PIP2 under varying experimental conditions?
Optimization involves:
- pH and temperature : Test ranges (pH 6.0–8.0; 25–42°C) to identify maximal enzyme activity.
- Substrate concentration : Perform Michaelis-Menten kinetics with 10–200 µM PLC thio-PIP2.
- Calcium dependence : Titrate Ca (0–10 mM) to assess cofactor requirements . Use statistical tools (e.g., nonlinear regression in GraphPad Prism) to calculate and .
Q. How should researchers address contradictory kinetic data from PLC thio-PIP2 hydrolysis experiments?
Contradictions may arise from:
- Enzyme purity : Validate PLC purity via SDS-PAGE and activity assays with control substrates.
- Substrate stability : Confirm PLC thio-PIP2 integrity using TLC or mass spectrometry after storage (-20°C, desiccated) .
- Interfering compounds : Screen buffers for thiol-containing agents (e.g., DTT) that react with DTNB. Replicate experiments with orthogonal methods (e.g., fluorescent PIP2 analogs) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
